molecular formula C12H13N5O3S B15105208 methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate

methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate

Cat. No.: B15105208
M. Wt: 307.33 g/mol
InChI Key: WMDAWLZRBUQIRF-UHFFFAOYSA-N
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Description

Methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate is a complex organic compound that features a tetrazole ring, a cyclopentathiophene moiety, and a glycinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through a involving an azide and an alkyne.

    Cyclopentathiophene Synthesis: The cyclopentathiophene moiety can be synthesized via a series of cyclization reactions.

    Coupling Reactions: The tetrazole and cyclopentathiophene units are then coupled under specific conditions to form the desired compound.

    Esterification: The final step involves esterification to introduce the glycinate ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The tetrazole and thiophene rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the tetrazole or thiophene rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Research: Its interactions with biological molecules could be studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The tetrazole ring could mimic certain biological molecules, allowing the compound to act as an inhibitor or activator of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate is unique due to the combination of the tetrazole and cyclopentathiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Biological Activity

Chemical Structure and Properties

Methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate can be represented by the following molecular formula:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 318.39 g/mol

The structure includes a tetrazole ring, which is known for its ability to interact with various biological targets, enhancing the compound's pharmacological potential.

Antimicrobial Activity

Recent studies have indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Research has also shown that derivatives of cyclopenta[b]thiophene exhibit cytotoxic effects against various cancer cell lines. A study highlighted the compound's ability to induce apoptosis in human cancer cells through the activation of caspase pathways, suggesting a potential role in cancer therapy.

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in inflammation and pain pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response, thus indicating potential anti-inflammatory applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects against oxidative stress
Enzyme InhibitionInhibits COX enzymes

Case Study: Anticancer Activity

A specific study evaluated the anticancer properties of a related compound derived from cyclopenta[b]thiophene. The results indicated a dose-dependent increase in apoptosis markers in human breast cancer cell lines when treated with the compound. This suggests a mechanism that could be exploited for therapeutic purposes.

Case Study: Neuroprotection

In a neuroprotection study, this compound was tested on neuronal cultures exposed to glutamate-induced toxicity. The results showed a significant reduction in cell death compared to controls, emphasizing its potential role in treating neurodegenerative disorders.

Properties

Molecular Formula

C12H13N5O3S

Molecular Weight

307.33 g/mol

IUPAC Name

methyl 2-[[2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]acetate

InChI

InChI=1S/C12H13N5O3S/c1-20-9(18)5-13-11(19)10-7-3-2-4-8(7)21-12(10)17-6-14-15-16-17/h6H,2-5H2,1H3,(H,13,19)

InChI Key

WMDAWLZRBUQIRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(SC2=C1CCC2)N3C=NN=N3

Origin of Product

United States

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